Hemoglobin Malay, also known as Hemoglobin Constant Spring, is an abnormal variant of hemoglobin that arises from a mutation in the alpha globin gene. This variant is primarily observed among populations in Southeast Asia, particularly in Malaysia. Hemoglobin Malay is classified as a non-deletional form of alpha thalassemia, which can lead to various hematological disorders.
Hemoglobin Malay is classified under the category of abnormal hemoglobins, specifically as a type of alpha thalassemia. It is characterized by a mutation that affects the stability and function of hemoglobin, leading to clinical manifestations that can range from mild anemia to more severe forms of thalassemia intermedia.
The synthesis of Hemoglobin Malay involves genetic mutations that alter the normal production of alpha globin chains. The primary mutation associated with Hemoglobin Malay is a point mutation in the HBA2 gene, which encodes for the alpha globin subunit. This mutation results in an unstable hemoglobin variant that can precipitate within red blood cells.
The synthesis can be analyzed using molecular techniques such as polymerase chain reaction (PCR) and high-performance liquid chromatography (HPLC). These methods allow for the identification and quantification of Hemoglobin Malay in blood samples, facilitating diagnosis and understanding of its prevalence in specific populations .
The molecular structure of Hemoglobin Malay consists of four polypeptide chains: two alpha and two beta chains. The mutation leads to changes in the amino acid sequence of the alpha chains, affecting their stability and interaction with beta chains.
The specific mutation associated with Hemoglobin Malay involves a substitution at codon 142 (TAA to CAA), which alters the termination signal for alpha globin synthesis. This results in the production of an elongated and unstable hemoglobin molecule .
Hemoglobin Malay undergoes various chemical reactions typical of hemoglobin variants. These include:
Capillary electrophoresis and HPLC are commonly employed to analyze these reactions quantitatively. These methods help differentiate Hemoglobin Malay from other variants based on their electrophoretic mobility and retention times during chromatography .
The mechanism by which Hemoglobin Malay functions involves its interaction with oxygen molecules. Due to its structural instability, it exhibits altered oxygen binding properties, which can lead to reduced oxygen transport efficiency in affected individuals.
Studies have shown that individuals with Hemoglobin Malay may experience varying degrees of hypoxia due to this impaired oxygen delivery system, particularly during physical exertion or under conditions requiring enhanced oxygenation .
Hemoglobin Malay has significant implications in clinical diagnostics and research:
Hemoglobin Malay (Hb Malay) is classified as a β-globin chain variant resulting from a point mutation in the HBB gene on chromosome 11. This hemoglobinopathy is characterized by a β++ thalassemia phenotype, indicating a mild reduction in β-globin chain synthesis. Biochemically, Hb Malay features a single amino acid substitution where asparagine replaces serine at position 19 of the β-globin chain (β^19^ Asn→Ser). This structural alteration occurs due to an AAC→AGC transversion at codon 19 of the β-globin gene (HBB:c.59A>G), which impacts hemoglobin stability and molecular function. Unlike many hemoglobin variants that cause polymerization or instability, Hb Malay's primary significance lies in its thalassemic properties – it reduces β-chain production efficiency while maintaining normal heme function and oxygen binding capacity. This variant co-migrates with normal hemoglobin A (Hb A) in conventional electrophoresis and chromatography, making it biochemically silent in routine analyses [1] [7].
Hb Malay was first identified and characterized in 1989 through a case report published in the Medical Journal of Malaysia. Researchers documented this novel variant in a 22-year-old Malay male from Malaysia who presented with hematological abnormalities. Structural analysis revealed the unique AAC→AGC mutation at codon 19, resulting in the production of an abnormal β-globin chain designated as β^Malay^. The variant was named according to the geographic-ethnic nomenclature tradition for hemoglobin variants, honoring its discovery in the Malay population [1]. Initial investigations demonstrated that Hb Malay could not be detected through conventional hemoglobin analysis techniques available at the time, including alkaline electrophoresis and standard chromatography methods. This diagnostic challenge highlighted the need for molecular characterization and established Hb Malay as a clinically significant yet biochemically elusive variant in Southeast Asian populations [1] [7].
Hb Malay demonstrates a distinctive geographic distribution pattern concentrated primarily in Malaysia and southern Thailand, with sporadic cases reported in neighboring Southeast Asian countries. Population studies reveal it is one of the most prevalent β-chain variants in these regions. In southern Thailand, Hb Malay represents approximately 76.9% of all detected hemoglobin variants, significantly outnumbering other variants like Hb C (10.1%) and Hb D-Punjab (2.9%) [4]. Malaysian epidemiological data indicates a carrier frequency of approximately 5.5% in certain populations, establishing it as a significant contributor to the thalassemia spectrum in the region [7]. The high frequency of Hb Malay in these populations represents a founder effect – a genetic signature resulting from generations of relative genetic isolation and historical population bottlenecks. This distribution pattern has significant implications for public health planning and thalassemia prevention programs in multi-ethnic Southeast Asian countries, where hemoglobinopathies collectively affect up to 40% of certain subpopulations [2] [4].
Table 1: Prevalence of Hemoglobin Malay in Southeast Asian Populations
Population | Prevalence Among Hb Variants | Carrier Frequency | Study/Reference |
---|---|---|---|
Southern Thailand | 76.9% | ~2.0% | Scientific Reports (2024) |
Malaysian (General) | Not Reported | ~5.5% | Balkan J Med Genet (2024) |
Northeast Thailand | Not Reported | 5.5% | Yusoff et al. (2018) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1